![molecular formula C21H19F2N3O2 B2762577 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-21-1](/img/structure/B2762577.png)
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The difluorophenyl and methoxyphenyl groups are likely to have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and methoxyphenyl groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds with similar structural motifs to 1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involve various chemical reactions and analytical techniques. For instance, the creation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives highlights a methodological approach involving reactions of specific precursors with hydrazine hydrate, showcasing the structural establishment through elemental analysis, IR, MS, 1H-NMR, and 13C-NMR data (Hassan et al., 2014). These methodologies provide a foundation for synthesizing and characterizing complex molecules, emphasizing the importance of detailed structural analysis in developing new compounds for scientific research.
Molecular and Supramolecular Structures
Investigations into the molecular and supramolecular structures of N-arylpyrazinecarboxamides reveal diverse hydrogen bonding patterns and crystal packing arrangements (Wardell et al., 2008). These studies demonstrate the significance of geometric isomers and substituents in influencing the electronic properties and intermolecular forces within crystals, providing insights into the structural versatility and potential applications of compounds like this compound in material science and molecular engineering.
Biological Activities
While excluding direct applications in drug use and its side effects, the structural analogs of the compound have been evaluated for their cytotoxic and antibacterial properties. For example, novel benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiviral activities, highlighting the potential of similar compounds in contributing to antiviral research and the development of new therapeutic agents (Hebishy et al., 2020).
Mécanisme D'action
Mode of Action
The presence of the difluorophenyl and methoxyphenyl groups suggests that it may interact with its target through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without knowledge of the compound’s primary target, it is challenging to predict the biochemical pathways it may affect. Compounds with similar structures have been found to interact with pathways involving pi3kδ , suggesting potential effects on cell proliferation and survival pathways.
Pharmacokinetics
For instance, the methoxy group could potentially enhance the compound’s lipophilicity, aiding in membrane permeability and absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing or synergistic molecules .
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c1-28-16-7-5-15(6-8-16)24-21(27)26-12-11-25-10-2-3-19(25)20(26)14-4-9-17(22)18(23)13-14/h2-10,13,20H,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHYJYZSGRRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

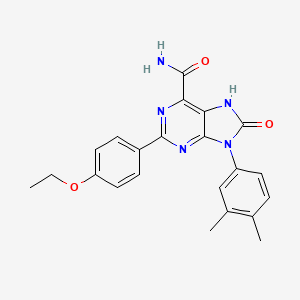
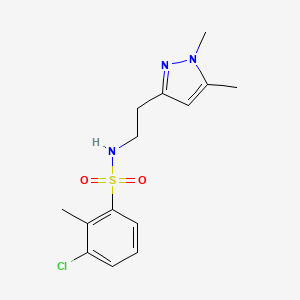
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone](/img/structure/B2762500.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/no-structure.png)
![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)
![1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762505.png)
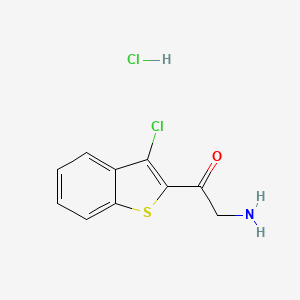
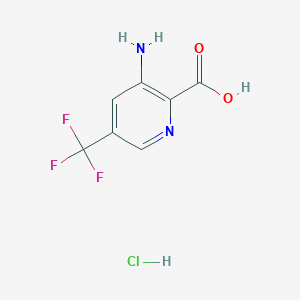
![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2762510.png)
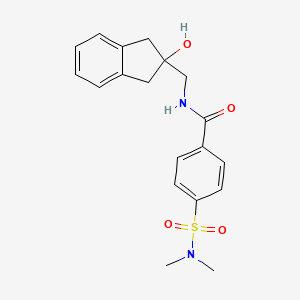
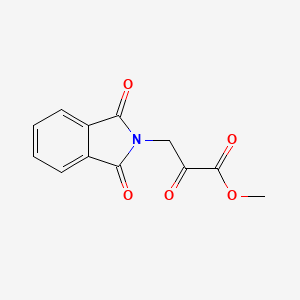
![Ethyl 4-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762515.png)
